molecular formula C6H13NO B058104 Diacetonamine CAS No. 625-04-7

Diacetonamine

Cat. No. B058104
CAS RN: 625-04-7
M. Wt: 115.17 g/mol
InChI Key: CQTRUFMMCCOKTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diacetonamine and its derivatives involves various chemical reactions, showcasing the compound's versatility. For instance, the synthesis and characterization of a diacetonamine oxalate-copper(II) complex were explored, revealing significant fungicidal activity against agricultural pathogens. This synthesis involves reacting diacetonamine oxalate with copper chloride in deionized water, followed by crystallization in alcohol (Wu Wen-jun, 2010). Additionally, research on pyrimidinyl nitronyl nitroxides derived from diacetonamine through a sequence of Grignard reaction, Ritter reaction, and oxidation highlights the chemical's potential in generating compounds with unique properties (P. Brough et al., 2003).

Molecular Structure Analysis

The molecular structure of diacetonamine and its derivatives plays a crucial role in determining their chemical behavior and potential applications. For example, the study of diacetonamine oxalate-copper(II) complex provided insights into its structure through elemental analysis, IR, and X-ray single crystal diffraction analyses, which is instrumental in understanding its fungicidal activity (Wu Wen-jun, 2010).

Chemical Reactions and Properties

Diacetonamine is involved in various chemical reactions, leading to the formation of new compounds with distinct properties. The formation and isomerization of 3-amino-2-butenenitrile (diacetonitrile) from diacetonamine, followed by IR spectra, ab initio, and DFT force field calculations, showcase the compound's reactivity and the impact of its structure on chemical properties (S. Novkova et al., 2003).

Physical Properties Analysis

The physical properties of diacetonamine, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. However, specific studies focusing on the physical properties of diacetonamine were not identified in the current literature search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of diacetonamine, including its reactivity, stability, and interactions with other compounds, are crucial for its application in synthesis and material science. The research on diacetylene functionalized covalent organic frameworks (COFs) demonstrates the utility of diacetonamine derivatives in creating materials with unique photocatalytic activities for hydrogen generation from water, highlighting the importance of understanding diacetonamine's chemical properties (Pradip Pachfule et al., 2017).

Scientific Research Applications

  • Fungicidal Activities : Diacetonamine, isolated from the fermentation broth of Streptomyces qinlingnensis sp.nov, exhibits fungicidal activities against various fungi and bacteria. It has potential as an agro-fungicide or a lead compound in fungicides (Wu Wen-jun, 2008).

  • Diacetonamine Oxalate-Copper(II) Complex : A study on the synthesis, structure, and fungicidal activity of diacetonamine oxalate-copper(II) complex revealed its significant fungicidal activity against agricultural pathogens, approximating the toxicity of zineb 800 WP (Wu Wen-jun, 2010).

  • Pyrimidinyl Nitronyl Nitroxides Synthesis : Diacetonamine was used in synthesizing pyrimidinyl nitronyl nitroxides, involving a Grignard reaction, a Ritter reaction, and oxidation of intermediate pyrimidine. This study described the properties of these compounds (P. Brough et al., 2003).

  • Determination in Rat Plasma : Research involved developing a reversed-phase high-performance liquid chromatography method for determining glucosamine, diacerein, and methyl sulfonyl methane in rat plasma, using diacetonamine (P. Bhavani et al., 2020).

  • Inducing Sporulation in Bacillus spp. : Diacetonamine, identified in soybean curd residue, was found to induce sporulation in Bacillus spp.. This discovery suggests its potential as a chemical tool in fermentation technology (A. Ikeda et al., 2017).

  • Potential Tumor Markers : Diacetylated derivatives of spermine and spermidine, such as N1,N12-diacetylspermine and N1,N8-diacetylspermidine, show promise as novel tumor markers, having increased excretion in various types of cancer (M. Kawakita & K. Hiramatsu, 2006).

properties

IUPAC Name

4-amino-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)4-6(2,3)7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTRUFMMCCOKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060798
Record name 2-Pentanone, 4-amino-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetonamine

CAS RN

625-04-7
Record name 4-Amino-4-methyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetonamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentanone, 4-amino-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentanone, 4-amino-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-4-methylpentan-2-one
Source European Chemicals Agency (ECHA)
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Record name DIACETONAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
J Vicente, MT Chicote, R Guerrero… - Inorganic …, 2003 - ACS Publications
… was contaminated with diacetonamine (B in Chart 1) or some “Ag(diacetonamine)” species (… for 7 days, we observed that a diacetonamine species was the major product, contaminated …
Number of citations: 15 pubs.acs.org
PR Haeseler - Journal of the American Chemical Society, 1925 - ACS Publications
… There is one great advantage in using mesityl oxide instead of acetone for the preparationof diacetonamine, namely, the elimination of the possibility of the formation of …
Number of citations: 9 pubs.acs.org
AE Everest - Journal of the Chemical Society, Transactions, 1919 - pubs.rsc.org
… When this compound is prepared from diacetonamine hydrogen oxalate which cont.ains … on the melting point of vinyldiacetonamine oxalate as it has 011 that of the diacetonamine salt. If …
Number of citations: 7 pubs.rsc.org
A Ikeda, D Kim, Y Hashidoko - AMB express, 2017 - Springer
… soybean curd residues, and diacetonamine (1) was identified … After 48-h incubation, 40 µM diacetonamine hydrochloride (1b… Hence, diacetonamine (1) was characterized as a genuine …
Number of citations: 3 link.springer.com
H Nakamoto, K Inada, N Nakamura - Yakugaku Zasshi: Journal of …, 1976 - cnjournals.com
Mature female rats were given U11, 555A and U11, 100A on orally on Day 2 of pregnancy and the number of implantations counted on Day 9. Using doses which reduced the …
Number of citations: 4 cnjournals.com
TS Patterson, A McMillan - Journal of the Chemical Society …, 1921 - pubs.rsc.org
… IN the course of the preparation of diacetonamine as an intermediate product in the … weeks, the solution being then worked up for diacetonamine hydrogen oxalate. In the case of one …
Number of citations: 2 pubs.rsc.org
I Stewart, TA Wheaton - Phytochemistry, 1967 - Elsevier
… of diacetonamine was found to be impure and not useful in identifying the unknown. Diacetonamine was then synthesized from mesityl oxide and ammonia.* The oxalate of the …
Number of citations: 9 www.sciencedirect.com
PR Haeseler - Organic Syntheses, 2003 - Wiley Online Library
Diacetonamine Hydrogen Oxalate - Haeseler - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
Z Ji, S Wei, W Wu - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
… Diacetonamine exhibites moderatly antimicrobial activities against many species of plant-… of diacetonamine hydrogen oxalate and copper sulfate. Compared with diacetonamine, the …
Number of citations: 1 scripts.iucr.org
RB Bradbury, NC Hancox, HH Hatt - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… formation of diacetonamine, for the hydrate of (11) is formed readily from diacetonamine, … When the ammonia used is in excess of that needed to form diacetonamine, a compound of …
Number of citations: 24 pubs.rsc.org

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